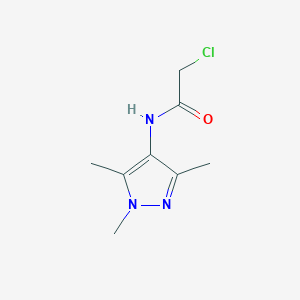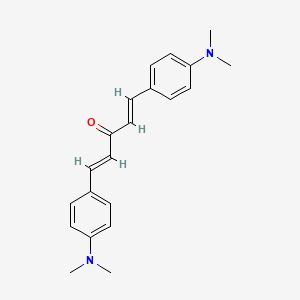![molecular formula C13H11ClO3 B1298816 [2-(4-Chloro-phényl)-5-oxo-cyclopent-1-én-1-yl]-acide acétique CAS No. 53272-87-0](/img/structure/B1298816.png)
[2-(4-Chloro-phényl)-5-oxo-cyclopent-1-én-1-yl]-acide acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: is an organic compound with a unique structure that includes a cyclopentene ring substituted with a chloro-phenyl group and an acetic acid moiety
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Derivatives of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- [2-(4-Bromo-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chloro, methoxy, bromo, fluoro).
- Biological Activity: The presence of different substituents can significantly impact the biological activity and potency of the compounds. For example, the chloro substituent may enhance the compound’s ability to interact with specific enzymes or receptors compared to other substituents.
- Chemical Properties: The substituents also affect the compound’s chemical properties, such as solubility, stability, and reactivity.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-5-oxocyclopenten-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZZAJLNWKPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355587 |
Source


|
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53272-87-0 |
Source


|
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)



![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)




